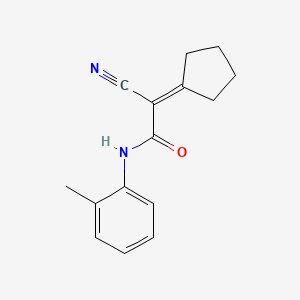
2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C8H10N2O. It is a member of the cyanoacetamide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyano group (–CN) and a cyclopentylidene moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of solvent-free conditions or mild heating are likely to be employed in large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include bidentate reagents such as 1,4-dithiane-2,5-diol in boiling ethanol with a catalytic amount of triethylamine.
Substitution Reactions: Reagents such as phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst are used.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives .
Applications De Recherche Scientifique
2-Cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide involves its ability to participate in condensation and substitution reactions due to the presence of the cyano and carbonyl groups. These functional groups enable the compound to interact with various molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N-(2-nitrophenyl)acetamide: This compound undergoes similar condensation reactions to form heterocyclic derivatives.
2-Cyano-2-cyclopentylideneacetamide: It is used in the preparation of spiro-substituted hydronicotinamides.
Uniqueness
2-Cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other cyanoacetamide derivatives. Its ability to form a wide range of heterocyclic compounds makes it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
667436-20-6 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H16N2O/c1-11-6-2-5-9-14(11)17-15(18)13(10-16)12-7-3-4-8-12/h2,5-6,9H,3-4,7-8H2,1H3,(H,17,18) |
Clé InChI |
XCAHUSSTCZWUNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C(=C2CCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
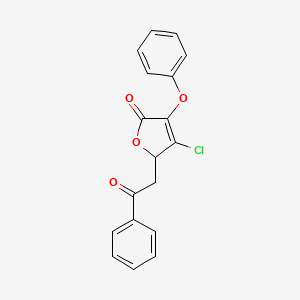
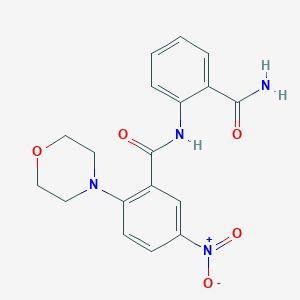
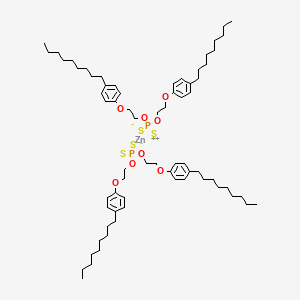

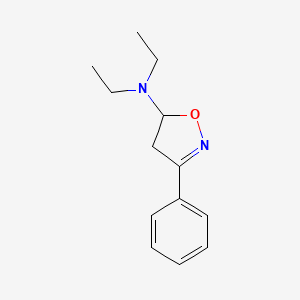
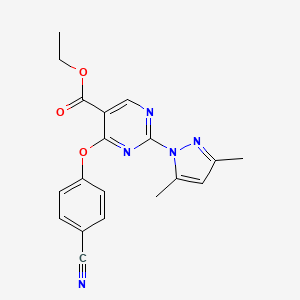
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
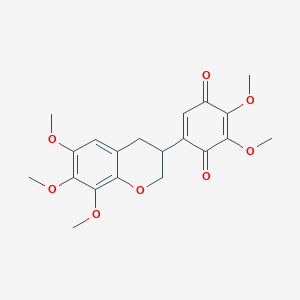

![4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B14143919.png)

